(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid
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Overview
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid is a complex organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl-protected amine and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid typically involves multiple steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the cyclohexane ring: The cyclohexane ring is formed through a cyclization reaction, often involving a Grignard reagent or other organometallic compounds.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced via oxidation of an alcohol precursor or through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring or the cyclobutylmethyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: Products include alcohols or aldehydes.
Substitution: The primary amine is obtained after removal of the tert-butoxycarbonyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand or catalyst in various organic reactions.
Biology
Bioconjugation: The compound can be used to modify biomolecules for research purposes.
Drug Development: Its structural features make it a candidate for drug design and development.
Medicine
Diagnostics: Used in the synthesis of diagnostic probes.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: Employed as a building block in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butoxycarbonyl group provides protection during synthesis, which can be removed to reveal the active amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid
- (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopentylmethyl)amino)cyclohexanecarboxylic acid
Uniqueness
- Structural Features : The cyclobutylmethyl group provides unique steric and electronic properties compared to other similar compounds.
- Reactivity : The compound’s reactivity can be fine-tuned by modifying the substituents on the cyclohexane ring or the amine group.
Biological Activity
(1R,4R)-4-((Tert-butoxycarbonyl)(cyclobutylmethyl)amino)cyclohexanecarboxylic acid, with the CAS number 2365228-46-0, is a complex organic compound that has garnered interest in medicinal chemistry and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H29NO4
- Molecular Weight : 311.4 g/mol
- Structure : The compound features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a cyclobutylmethyl group, contributing to its potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been studied primarily in the context of its role as a pharmaceutical intermediate and potential therapeutic agent.
The compound is thought to interact with various biological targets, including enzymes and receptors. Its structural components allow for:
- Hydrophobic interactions : The cyclobutyl group may enhance binding affinity to hydrophobic pockets in proteins.
- Electrostatic interactions : The carboxylic acid moiety can participate in ionic interactions with positively charged residues in target proteins.
Synthesis
The synthesis of this compound typically involves:
- Formation of the cyclohexane ring through cyclization reactions.
- Introduction of the cyclobutylmethyl group via alkylation methods.
- Protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Case Study 1: Synthesis and Characterization
A study conducted by Zhang et al. (2023) reported the successful synthesis of this compound using a one-pot reaction that yielded a high purity product (>99%) with an overall yield of 62%. The study emphasized the efficiency of using Ru/C catalysts under mild conditions for the hydrogenation step involved in the synthesis .
Case Study 2: Pharmacological Evaluation
In another investigation, the compound was evaluated for its potential as an inhibitor of Janus kinases (JAKs), which are critical in various signaling pathways related to inflammation and immune response. Preliminary results indicated that derivatives of this compound exhibited significant inhibitory activity against JAK2, suggesting its utility in treating autoimmune diseases .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits Janus kinases (JAK2) | |
Antimicrobial Activity | Potential against specific bacterial strains | Not yet reported |
Cytotoxicity | Evaluated against cancer cell lines | Under investigation |
Properties
Molecular Formula |
C17H29NO4 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[cyclobutylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(11-12-5-4-6-12)14-9-7-13(8-10-14)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) |
InChI Key |
XCNTUTILQBCITC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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